

Comparative analysis of 4-Hydroxy-5-nitronicotinic acid with other nitronicotinic acid isomers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-Hydroxy-5-nitronicotinic acid*

Cat. No.: *B1322084*

[Get Quote](#)

A Comparative Analysis of 4-Hydroxy-5-nitronicotinic Acid and Its Isomeric Counterparts

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of **4-Hydroxy-5-nitronicotinic acid** and its various nitronicotinic acid isomers. The objective is to furnish researchers, scientists, and drug development professionals with a consolidated resource detailing the synthesis, physicochemical properties, and biological activities of these compounds. While direct comparative studies are limited, this guide synthesizes available data to facilitate informed decisions in research and development.

Physicochemical Properties: A Comparative Overview

The position of the nitro and hydroxyl groups on the nicotinic acid scaffold significantly influences the physicochemical properties of the isomers. These parameters are critical for predicting the compounds' behavior in biological systems and for formulation development.

Property	4-Hydroxy-5-nitronicotinic acid	2-Hydroxy-5-nitronicotinic acid	6-Hydroxy-5-nitronicotinic acid	2-Nitronicotinic acid	4-Nitronicotinic acid	5-Nitronicotinic acid
CAS Number	911461-03-5	6854-07-5[1]	6635-31-0[2]	33225-72-8	100367-58-6[3]	2047-49-6[4]
Molecular Formula	C ₆ H ₄ N ₂ O ₅ [1]	C ₆ H ₄ N ₂ O ₅ [2]	C ₆ H ₄ N ₂ O ₄	C ₆ H ₄ N ₂ O ₄ [3]	C ₆ H ₄ N ₂ O ₄ [4]	
Molecular Weight (g/mol)	184.11	184.11	184.11[2]	168.11	168.11[3]	168.11[4]
Melting Point (°C)	Not Available	247-248[5]	269-271[2]	Not Available	Not Available	171-173
pKa (Predicted)	Not Available	Not Available	3.09±0.50[2]	Not Available	Not Available	2.75±0.10
LogP (Predicted)	0.5	Not Available	Not Available	0.5	0.2[3]	0.2
Solubility	Not Available	soluble in anhydrous alcohols, ketones[1]	Insoluble in water;	Not Available	Not Available	Not Available

Biological Activity: A Landscape of Potential

While a direct head-to-head comparison of the biological activities of all isomers is not available in the current literature, various studies on individual or small groups of nicotinic acid derivatives suggest a broad spectrum of potential therapeutic applications, including anticancer and antimicrobial activities. The nitro substitution is known to play a crucial role in the bioactivity of many compounds.

Anticancer Activity

Research on related pyridine and nicotinic acid derivatives has demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.

Compound/Derivative Class	Cell Line(s)	IC ₅₀ /Activity	Reference
Pyridine-ureas	MCF-7 (Breast Cancer)	8e: 0.22 µM (48h), 0.11 µM (72h)	[6]
Pyridine-ureas	NCI 60-cell line screen	8b: 43% mean inhibition; 8e: 49% mean inhibition	[6]
Metal complexes of pyridine carboxylic acids	SMMC-7721 (Hepatocellular Carcinoma)	Complex (VI): 21.80 µg/mL	[7]
Amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone	Various	Antitumor activity reported	[8]

Antimicrobial Activity

Nicotinic acid derivatives have also been investigated for their antimicrobial properties. The presence of a nitro group can enhance the antimicrobial potency of a molecule.

Compound/Derivative Class	Tested Against	Activity	Reference
6-Hydroxy-5-nitronicotinic acid	General	Mentioned as having antibacterial properties	[9]
5-Nitronicotinic acid	Mycobacterium tuberculosis, Mycobacterium avium	Inhibitory activity	[10]
N-(2-Nitrophenyl)pyrrolidine- and piperidine-2-carboxylic acids	Gram-positive and Gram-negative bacteria	Good antibacterial activity, MIC values as low as 15.6 µg/mL	[11]
5-butyl-2-pyridine carboxylic acid	Gram-positive and Gram-negative bacteria	MIC values from 0.069 to 17.85 mg/mL	[12]

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental findings. Below are representative protocols for the synthesis of a key isomer and for a standard cytotoxicity assay.

Synthesis of 6-Hydroxy-5-nitronicotinic Acid

This protocol is adapted from the nitration of 6-hydroxynicotinic acid.

Method 1:

- Add 6-hydroxynicotinic acid (20g) to 100mL of red fuming nitric acid in a 250mL flask.
- Slowly heat the mixture to 50°C (bath temperature) and stir at this temperature for 8 hours.
- Slowly increase the temperature to 80°C.
- Cool the mixture to room temperature overnight.

- Collect the yellow precipitate by filtration, wash with water (10 mL), and dry to yield 6-Hydroxy-5-nitronicotinic acid.[13]

Method 2:

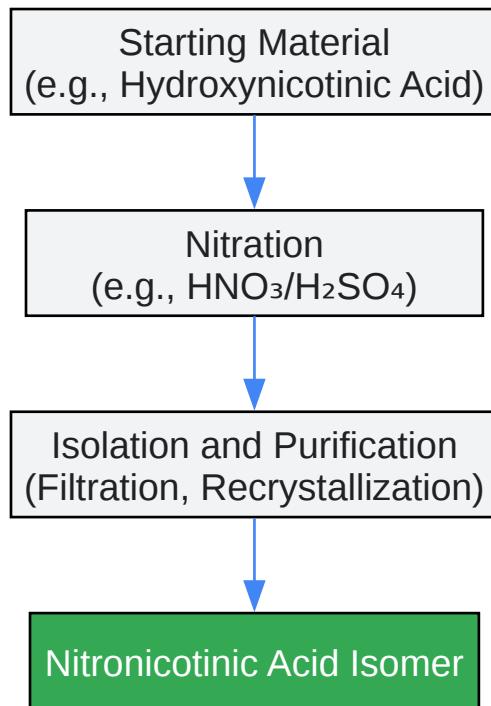
- To a solution of 30 g (0.217 mol) of 6-hydroxynicotinic acid in 50 ml of concentrated sulfuric acid, add 60 ml of a 1:1 mixture of concentrated sulfuric acid and concentrated nitric acid, keeping the temperature below 20°C.
- Stir the mixture at room temperature for 1 hour.
- Heat the mixture to 80°C for 4 hours.
- Pour the mixture onto ice.
- Collect the precipitate by filtration and dry to obtain 6-Hydroxy-5-nitronicotinic acid.[13]

Method 3:

- Add fuming nitric acid (10.4 mL) dropwise to a mixture of 6-hydroxynicotinic acid (15 g) and concentrated sulfuric acid (45 mL) at 0°C.
- Slowly heat the reaction mixture to 45°C and maintain this temperature for 3 hours.
- Pour the mixture into a mixture of ice and water.
- Collect the resulting precipitate by suction filtration, wash with water, and air-dry to obtain the product.[13]

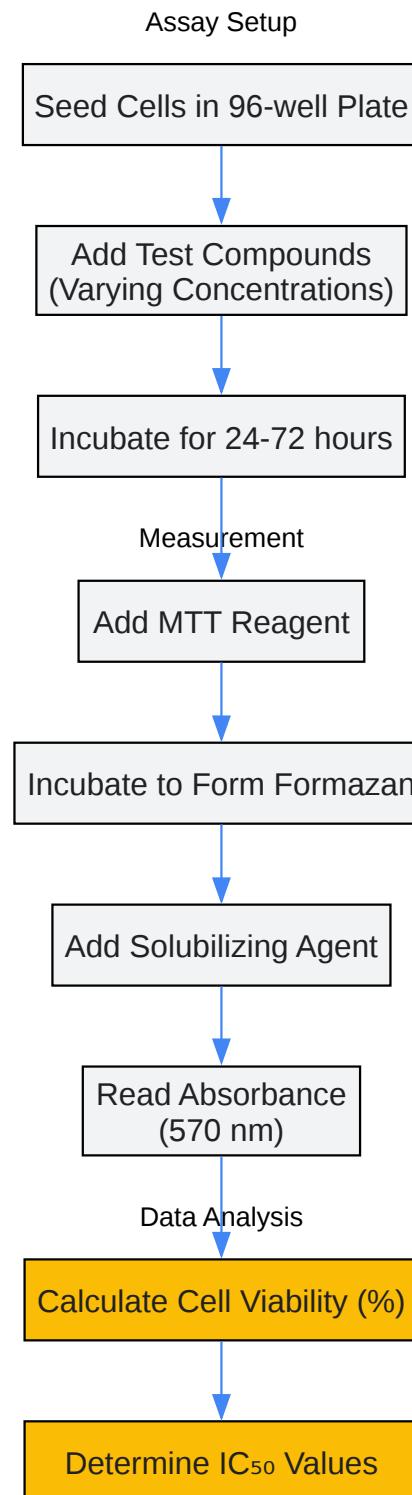
MTT Cytotoxicity Assay Protocol

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.


- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

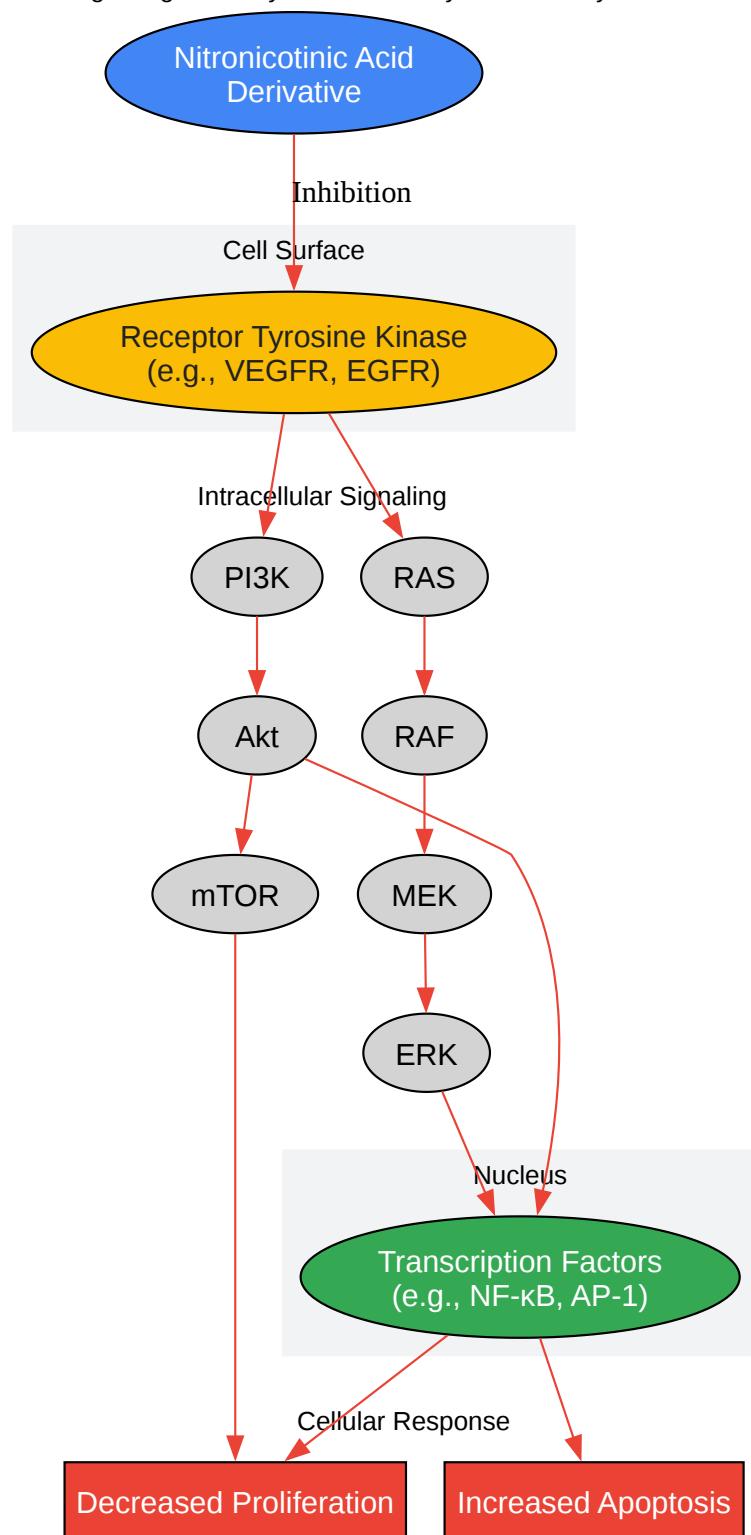
- Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 μ M) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
- Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing the Processes


Diagrams generated using Graphviz (DOT language) can help to visualize complex workflows and pathways.

General Synthetic Workflow for Nitronicotinic Acids

[Click to download full resolution via product page](#)


A general workflow for the synthesis of nitronicotinic acids.

Experimental Workflow for MTT Cytotoxicity Assay

[Click to download full resolution via product page](#)

A typical workflow for determining cytotoxicity using the MTT assay.

Putative Signaling Pathways Modulated by Bioactive Pyridine Derivatives

[Click to download full resolution via product page](#)

A putative signaling pathway potentially modulated by nitronicotinic acid derivatives.

Conclusion and Future Directions

This guide consolidates the available information on **4-Hydroxy-5-nitronicotinic acid** and its isomers, highlighting their physicochemical properties and potential biological activities. The data suggests that these compounds, particularly those with nitro and hydroxyl substitutions, warrant further investigation as potential therapeutic agents. However, a significant knowledge gap exists due to the lack of direct comparative studies.

Future research should focus on the systematic synthesis and biological evaluation of a comprehensive series of nitronicotinic acid isomers. Head-to-head comparisons of their cytotoxicity against a standardized panel of cancer cell lines and their antimicrobial activity against a broad range of pathogens would provide invaluable structure-activity relationship data. Furthermore, detailed mechanistic studies are required to elucidate the specific signaling pathways modulated by these compounds, which will be crucial for their further development as drug candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. Cas 6635-31-0,6-Hydroxy-5-nitronicotinic acid | lookchem [lookchem.com]
- 3. 4-Nitronicotinic acid | C6H4N2O4 | CID 2762931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-NITRONICOTINIC ACID | 2047-49-6 [chemicalbook.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCM-V3-1562 Synthesis and anticancer activities of Cu²⁺, Zn²⁺, Co²⁺ and Ni²⁺ complexes containing pyridine carboxylic acids [jcmimagescasereports.org]
- 8. pubs.acs.org [pubs.acs.org]

- 9. 6-Hydroxy-5-nitronicotinic acid | 6635-31-0 [chemicalbook.com]
- 10. 5-Nitro nicotinic acid | 2047-49-6 | FN26238 | Biosynth [biosynth.com]
- 11. researchgate.net [researchgate.net]
- 12. Production and characterization of a broad-spectrum antimicrobial 5-butyl-2-pyridine carboxylic acid from *Aspergillus fumigatus* nHF-01 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [Comparative analysis of 4-Hydroxy-5-nitronicotinic acid with other nitronicotinic acid isomers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1322084#comparative-analysis-of-4-hydroxy-5-nitronicotinic-acid-with-other-nitronicotinic-acid-isomers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com